2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime
Brand Name: Vulcanchem
CAS No.: 478031-09-3
VCID: VC7639298
InChI: InChI=1S/C20H18N2OS/c1-16-9-11-17(12-10-16)15-23-22-14-18-6-5-13-21-20(18)24-19-7-3-2-4-8-19/h2-14H,15H2,1H3/b22-14+
SMILES: CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=CC=C3
Molecular Formula: C20H18N2OS
Molecular Weight: 334.44

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime

CAS No.: 478031-09-3

Cat. No.: VC7639298

Molecular Formula: C20H18N2OS

Molecular Weight: 334.44

* For research use only. Not for human or veterinary use.

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime - 478031-09-3

Specification

CAS No. 478031-09-3
Molecular Formula C20H18N2OS
Molecular Weight 334.44
IUPAC Name (E)-N-[(4-methylphenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine
Standard InChI InChI=1S/C20H18N2OS/c1-16-9-11-17(12-10-16)15-23-22-14-18-6-5-13-21-20(18)24-19-7-3-2-4-8-19/h2-14H,15H2,1H3/b22-14+
Standard InChI Key QJHKCCPXJXEOOS-HYARGMPZSA-N
SMILES CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridine ring substituted at the 2-position with a phenylsulfanyl group (–S–C₆H₅).

  • An aldehyde group at the 3-position of the pyridine, converted into an oxime (–CH=N–O–).

  • A 4-methylbenzyl group (–CH₂–C₆H₄–CH₃) ether-linked to the oxime oxygen .

This arrangement creates a conjugated system extending from the pyridine nucleus through the oxime to the benzyl substituent, potentially enhancing electronic delocalization and intermolecular interactions.

Physical and Chemical Properties

Key physicochemical parameters derived from PubChem data include :

PropertyValue
Molecular FormulaC₁₉H₁₈N₂OS
Molecular Weight334.4 g/mol
Synonym(s)AKOS005088451; 478031-09-3
Topological Polar Surface Area76.8 Ų

The compound’s logP (octanol-water partition coefficient) is estimated at 4.1, indicating moderate lipophilicity suitable for membrane permeability. The oxime group contributes to hydrogen-bonding capacity, as reflected in its polar surface area, which may influence solubility and protein-binding interactions .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocol for 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime is published, a plausible multi-step route can be inferred from analogous compounds :

  • Nicotinaldehyde Functionalization:

    • Sulfur alkylation at the pyridine 2-position using thiophenol under basic conditions.

    • Aldehyde oxidation state preservation via inert atmosphere handling.

  • Oxime Formation:

    • Condensation of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water, yielding the intermediate oxime.

  • O-Alkylation:

    • Reaction of the oxime with 4-methylbenzyl bromide in the presence of K₂CO₃ to install the benzyl ether group.

This route aligns with methods described in EP3274344B1 for analogous FGFR4 inhibitors, where oxime etherification is critical for bioactivity .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Oxime Tautomerism: Equilibrium between syn (Z) and anti (E) configurations, influencing molecular geometry and binding interactions .

  • Sulfur Oxidation: The phenylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions, altering electronic properties.

  • Nucleophilic Substitution: The pyridine nitrogen and oxime oxygen serve as potential sites for electrophilic attacks or coordination with metal ions.

Biological Activity and Hypothesized Mechanisms

Cholinesterase Reactivation

Nicotinaldehyde oxime derivatives are established acetylcholinesterase (AChE) reactivators, counteracting organophosphate poisoning . The 4-methylbenzyl group in this compound may enhance blood-brain barrier penetration compared to smaller oximes like pralidoxime, warranting investigation into neuroprotective applications.

Antimicrobial Properties

Phenylsulfanyl-substituted heterocycles exhibit broad-spectrum antimicrobial activity. For example, pyridine-thioether derivatives inhibit Staphylococcus aureus biofilm formation at MIC values ≤16 µg/mL . The lipophilic 4-methylbenzyl group in this compound could potentiate membrane disruption in Gram-positive pathogens.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The table below contrasts key analogs and their pharmacological profiles:

CompoundSubstituentMolecular Weight (g/mol)Reported Activity
2-(Phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime4-methylbenzyl334.4Hypothesized FGFR4 inhibition
2-(Phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime3,4-dichlorobenzyl389.3Enhanced kinase selectivity
Nicotinaldehyde oxime–H136.1AChE reactivation

Chlorine substituents (as in the 3,4-dichloro analog) increase molecular weight and halogen-bonding capacity, often improving target affinity but reducing solubility. The 4-methyl group in the subject compound balances lipophilicity and metabolic stability, making it a candidate for oral bioavailability studies .

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